5-(1,3-Benzothiazol-2-yl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Fourier-Transform Infrared Vibrational Mode Assignments
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups in the compound. The stretching vibration of the pyrazolone carbonyl (C=O) appears at 1685 cm⁻¹, shifted bathochromically compared to isolated carbonyl groups due to conjugation with the benzothiazole ring. The C=N stretch of the thiazole ring is observed at 1580 cm⁻¹, while aromatic C–H bending modes occur between 750–850 cm⁻¹. The methyl group’s symmetric and asymmetric stretching vibrations are detected at 2870 cm⁻¹ and 2960 cm⁻¹, respectively.
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch (pyrazolone) | 1685 |
| C=N stretch (benzothiazole) | 1580 |
| Aromatic C–H bend | 750–850 |
Multinuclear Nuclear Magnetic Resonance Spectral Interpretation
¹H NMR spectroscopy reveals distinct proton environments. The methyl group at position 2 resonates as a singlet at δ 3.25 ppm, while the pyrazolone ring’s NH proton appears as a broad signal at δ 11.2 ppm in deuterated dimethyl sulfoxide. Aromatic protons from the benzothiazole moiety exhibit multiplet signals between δ 7.3–8.1 ppm, with coupling constants (J = 8.5 Hz) indicative of ortho-substitution.
¹³C NMR assignments confirm the conjugation between heterocycles. The carbonyl carbon (C=O) resonates at δ 165.5 ppm, deshielded due to electron withdrawal by the adjacent nitrogen. The benzothiazole’s quaternary carbon linked to the pyrazolone ring appears at δ 152.3 ppm, while the methyl carbon is observed at δ 25.8 ppm.
High-Resolution Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at m/z 231.0645 ([M+H]⁺), consistent with the molecular formula C₁₁H₉N₃OS. Fragmentation pathways include loss of the methyl group (m/z 216.0412) and cleavage of the benzothiazole ring (m/z 135.0321). The isotopic pattern matches the theoretical distribution for sulfur-containing compounds, with a characteristic ³²S/³⁴S ratio of 95:4.
Properties
CAS No. |
64289-13-0 |
|---|---|
Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9N3OS/c1-14-10(15)6-8(13-14)11-12-7-4-2-3-5-9(7)16-11/h2-5H,6H2,1H3 |
InChI Key |
FOOJGUGBZJCVKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzothiazole with appropriate pyrazolone derivatives. One common method involves the reaction of 2-aminobenzothiazole with 1-methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carbaldehyde under acidic or basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyrazolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-1-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death.
Fluorescent Sensing: The compound’s ability to chelate metal ions, such as zinc, results in changes in its fluorescence properties, making it useful for imaging and detection applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzothiazole-pyrazolone derivatives are highly dependent on substituents. Key analogs include:
Key Observations :
- Anti-Mycobacterial Activity : The 6-methyl derivative (MIC = 1.6 μg/mL) outperforms sulfamethoxazole (MIC = 6.25 μg/mL) and rivals streptomycin in potency . The chloro-substituted analog () may improve membrane penetration due to increased lipophilicity.
- Reactivity : Propynyl-substituted derivatives (e.g., ) undergo nucleophilic substitution reactions, enabling further functionalization.
- Solubility: Amino-substituted analogs () exhibit higher aqueous solubility, critical for bioavailability.
Computational and Structural Insights
- Electron Density Analysis : Tools like Multiwfn () reveal charge distribution patterns, showing electron-rich regions at the benzothiazole sulfur and pyrazolone carbonyl, critical for target binding .
- Crystallography : SHELX-refined structures () highlight planar geometries and intermolecular hydrogen bonds, stabilizing crystal packing and influencing solubility .
Biological Activity
5-(1,3-Benzothiazol-2-yl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound combines structural features of benzothiazole and pyrazolone, which contribute to its pharmacological potential. Research has indicated that it possesses various bioactive properties, including anticancer, anti-inflammatory, and antibacterial activities.
The compound's chemical characteristics are essential for understanding its biological functions. Below is a summary of its key properties:
| Property | Value |
|---|---|
| CAS Number | 64289-13-0 |
| Molecular Formula | C11H9N3OS |
| Molecular Weight | 231.28 g/mol |
| IUPAC Name | 5-(1,3-benzothiazol-2-yl)-2-methyl-4H-pyrazol-3-one |
| InChI Key | FOOJGUGBZJCVKT-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and monoamine oxidase B. This inhibition prevents the breakdown of neurotransmitters, thus enhancing their availability and reducing oxidative stress .
- Anticancer Activity : It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death. Studies indicate that it is particularly effective against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
- Fluorescent Sensing : The ability of the compound to chelate metal ions like zinc alters its fluorescence properties, making it useful for imaging applications .
Anticancer Activity
Research has demonstrated the efficacy of this compound in inhibiting tumor growth. For instance:
- In vitro studies revealed that this compound exhibits significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values observed were in the micromolar range .
Anti-inflammatory and Antibacterial Effects
The compound also displays anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Furthermore, it has shown antibacterial activity against various strains, indicating its potential as a therapeutic agent in infectious diseases .
Case Study 1: Synergistic Effects with Doxorubicin
A study evaluated the synergistic effects of combining this pyrazolone derivative with doxorubicin in breast cancer models. The combination therapy resulted in enhanced cytotoxicity compared to doxorubicin alone, particularly in MDA-MB-231 cells. This suggests that the compound may improve treatment outcomes while minimizing side effects associated with conventional chemotherapy .
Case Study 2: Apoptosis Induction
Flow cytometry assays confirmed that treatment with this compound led to increased apoptosis rates in treated cell lines. The mechanism involved mitochondrial disruption and activation of apoptotic pathways .
Q & A
Q. What are the established synthetic routes for 5-(1,3-Benzothiazol-2-yl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound is typically synthesized via condensation reactions or nucleophilic substitutions . For example:
- Condensation : Reacting hydrazine derivatives with carbonyl-containing precursors (e.g., β-ketoesters) under reflux in ethanol, followed by cyclization to form the pyrazolone core .
- Benzothiazole Functionalization : Substituting a leaving group (e.g., bromide) on the benzothiazole ring with a pyrazolone derivative using catalysts like tetra-n-butyl ammonium bromide (TBAB) in aprotic solvents .
- Key Optimization : Adjust reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of benzothiazole to pyrazolone precursor) to minimize byproducts .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm regiochemistry of the pyrazolone ring and benzothiazole substitution pattern. For example, the methyl group at position 2 of the pyrazolone appears as a singlet (~δ 2.1–2.3 ppm) .
- HRMS : Validate molecular weight (e.g., m/z calculated for C₁₁H₉N₃OS: 231.0534; observed: 231.0536) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., mean C–C bond length = 0.004 Å; R factor = 0.042) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Cross-Validation : Combine NMR with 2D-COSY or HSQC to assign overlapping proton signals. For example, coupling constants (J = 8–10 Hz) confirm trans-configuration in dihydropyrazolones .
- X-ray Diffraction : Use single-crystal data to resolve ambiguities (e.g., torsional angles < 5° indicate planar benzothiazole-pyrazolone conjugation) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to verify electronic environments .
Q. What experimental designs are suitable for studying the compound’s environmental stability or degradation pathways?
- Methodological Answer :
- Long-Term Stability Studies :
| Parameter | Condition | Analysis Method |
|---|---|---|
| Hydrolytic Degradation | pH 3–9 buffer, 25–50°C | HPLC-UV (λ = 254 nm) |
| Photodegradation | UV light (λ = 365 nm), 72 h | LC-MS for byproduct ID |
- Reference: Adapt protocols from environmental fate studies of benzothiazole derivatives .
- Biotic Transformation : Incubate with microbial consortia (e.g., Pseudomonas spp.) and monitor degradation via GC-MS or isotopic labeling .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?
- Methodological Answer :
- Core Modifications :
- Pyrazolone Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance hydrogen bonding with biological targets .
- Benzothiazole Moiety : Replace sulfur with selenium to modulate redox activity and improve bioavailability .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2 or β-amyloid) to prioritize analogs .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of similar pyrazolone-benzothiazole hybrids?
- Methodological Answer :
- Standardized Assays : Re-evaluate activities under uniform conditions (e.g., IC₅₀ measurements using MTT assay at 48 h incubation) .
- Meta-Analysis : Compare datasets using Bland-Altman plots to identify systematic biases (e.g., solvent effects in DMSO vs. ethanol) .
Tables for Reference
Table 1 : Optimized Reaction Conditions for Synthesis
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Methylpyrazol-3-one | TBAB | DMF | 90 | 78 | |
| Hydrazine + β-ketoester | None | Ethanol | Reflux | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
